molecular formula C8H12O3 B1419545 Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate CAS No. 227607-44-5

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate

Cat. No. B1419545
M. Wt: 156.18 g/mol
InChI Key: WULIHYFQPZMMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate is a chemical compound with the CAS Number: 227607-44-5 . It has a molecular weight of 156.18 . The IUPAC name for this compound is ethyl 1-methyl-3-oxocyclobutanecarboxylate . The physical form of this compound is liquid .


Synthesis Analysis

The synthesis of 3-oxocyclobutanecarboxylic acid, a related compound, involves acetone, bromine, and malononitrile as raw materials, with ethanol, DMF (dimethyl formamide), and water as solvents . Sodium iodide is used as an activating agent and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst through a three-step reaction .


Molecular Structure Analysis

The InChI code for Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate is 1S/C8H12O3/c1-3-11-7(10)8(2)4-6(9)5-8/h3-5H2,1-2H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Chemical Reactions and Structural Analysis

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate has been a subject of study in various chemical reactions and structural analyses. For instance, studies have shown its involvement in oxidative ring-opening reactions when reacted with RuO4, leading to the formation of methyl ethyl oxobutanedioates and 3-substituted ethyl methyl 2-oxopentanedioates (Graziano et al., 1996). Another study analyzed its crystal structure, highlighting the formation of a rigid skeleton formed by various planar rings, such as 2-pyrazoline, cyclobutane, and 2-isoxazoline, when it underwent specific chemical reactions (Gelli et al., 1994).

Synthesis and Characterization

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate has been used in various synthesis processes. It acted as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the formation of adducts with complete regioselectivity (Zhu et al., 2003). Moreover, its reaction with zinc and ethyl 6-bromo-2-oxo-2Н-chromene-3-carboxylate produced ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, whose structure was confirmed through X-ray crystallography (Kirillov et al., 2015).

Material Synthesis and Polymerization

The compound has also been utilized in the field of material science, particularly in the synthesis and polymerization of various materials. For instance, ethyl, isopropyl, β,β,β-trifluoroethyl, and phenyl 1-bicyclobutanecarboxylate monomers were synthesized from 1,1-cyclobutanedicarhoxylic acid and subjected to free radical polymerization, showing behavior similar to their vinyl counterparts (Drujon et al., 1993).

Biological and Pharmacological Studies

Although drug-related information was excluded, it's worth noting that the compound has been investigated in various biological contexts. For instance, studies have looked into its potential in creating dyes for liquid crystal displays due to its fluorescent properties (Bojinov & Grabchev, 2003).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352 , which provide safety measures to handle this compound.

properties

IUPAC Name

ethyl 1-methyl-3-oxocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-3-11-7(10)8(2)4-6(9)5-8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULIHYFQPZMMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201200932
Record name Cyclobutanecarboxylic acid, 1-methyl-3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate

CAS RN

227607-44-5
Record name Cyclobutanecarboxylic acid, 1-methyl-3-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227607-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 1-methyl-3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-methyl-3-oxocyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate
Reactant of Route 2
Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.